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molecular formula C18H26O B8435651 (S)-7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 85549-79-7

(S)-7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B8435651
M. Wt: 258.4 g/mol
InChI Key: DNRJTBAOUJJKDY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253141B2

Procedure details

However, if there was added to the base the same amount of (6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one or (6RS,7RS)-5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one the whole olfactif effect was closer to the one provided by Tonalide®. The effect obtained by the addition of (6RS,7RS) -5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one was also slightly more ambrette than the one imparted by (6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one.
Name
(6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(6RS,7RS)-5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1[CH2:11][C:10]2[C:9]([CH3:13])([CH3:12])[CH:8](C)[CH:7]([CH3:15])[C:6]([CH3:17])([CH3:16])[C:5]=2C(=O)C1.CC1(C)C(C)C(C)[C:27](C)(C)[C:26]2[CH2:25][C:24](=[O:34])[CH2:23]C[C:21]1=2>>[CH3:15][CH:7]1[C:6]([CH3:17])([CH3:16])[C:5]2[CH:21]=[C:26]([CH3:27])[C:25]([C:24]([CH3:23])=[O:34])=[CH:11][C:10]=2[C:9]([CH3:12])([CH3:13])[CH2:8]1

Inputs

Step One
Name
(6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(C=2C(C(C(C(C2C1)(C)C)C)C)(C)C)=O
Name
(6RS,7RS)-5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C=2CCC(CC2C(C(C1C)C)(C)C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07253141B2

Procedure details

However, if there was added to the base the same amount of (6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one or (6RS,7RS)-5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one the whole olfactif effect was closer to the one provided by Tonalide®. The effect obtained by the addition of (6RS,7RS) -5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one was also slightly more ambrette than the one imparted by (6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one.
Name
(6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(6RS,7RS)-5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1[CH2:11][C:10]2[C:9]([CH3:13])([CH3:12])[CH:8](C)[CH:7]([CH3:15])[C:6]([CH3:17])([CH3:16])[C:5]=2C(=O)C1.CC1(C)C(C)C(C)[C:27](C)(C)[C:26]2[CH2:25][C:24](=[O:34])[CH2:23]C[C:21]1=2>>[CH3:15][CH:7]1[C:6]([CH3:17])([CH3:16])[C:5]2[CH:21]=[C:26]([CH3:27])[C:25]([C:24]([CH3:23])=[O:34])=[CH:11][C:10]=2[C:9]([CH3:12])([CH3:13])[CH2:8]1

Inputs

Step One
Name
(6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(C=2C(C(C(C(C2C1)(C)C)C)C)(C)C)=O
Name
(6RS,7RS)-5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C=2CCC(CC2C(C(C1C)C)(C)C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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